2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one
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Overview
Description
“2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C10H4F6N2O . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other TFMP derivatives. For instance, to develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Scientific Research Applications
Pharmacological Research
In pharmacological research, compounds with tri- and tetra-substituted imidazole scaffolds, related to the chemical structure of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in controlling proinflammatory cytokine release, highlighting their potential in designing new drugs to modulate inflammatory responses (Scior et al., 2011).
Materials Science
In materials science, research has delved into ionic liquids containing imidazolium-based compounds for their unique properties, including their potential in phase behavior studies and applications as environmentally friendly solvents. These studies explore the interactions between imidazolium-based ionic liquids and various solutes, providing insights into the development of new materials with customizable properties (Visak et al., 2014).
Environmental Science
In environmental science, the degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, is a critical area of study. These chemicals, due to their carbon-fluorine bonds, are highly persistent in the environment. Research focuses on understanding their biodegradation, which is essential for assessing their environmental fate and potential impacts on human health and ecosystems (Liu & Mejia Avendaño, 2013).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one are currently unknown
Mode of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward certain enzymes by lowering the pk_a of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Derivatives of imidazole, a similar compound, have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)7(19)6-5-3-1-2-4-18(5)8(17-6)10(14,15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFRGMTFXQOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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